molecular formula C5H5ClF2N2 B13236448 2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole

2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole

Cat. No.: B13236448
M. Wt: 166.55 g/mol
InChI Key: INMZTWCHOPICRJ-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole is a compound of significant interest in the field of organic chemistry. This compound features a unique structure with a chloromethyl group and a difluoromethyl group attached to an imidazole ring. The presence of both chlorine and fluorine atoms in the molecule makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical difluoromethylation of heterocycles, which has been extensively studied due to its efficiency and selectivity . This process often involves the use of difluoromethyl radical precursors under specific reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of robust and scalable methods is crucial for producing this compound in quantities sufficient for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and radical initiators for radical reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted imidazoles, while radical reactions can introduce difluoromethyl groups onto the imidazole ring .

Scientific Research Applications

2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The presence of the chloromethyl and difluoromethyl groups allows the compound to participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making the compound a valuable tool for research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of chloromethyl and difluoromethyl groups in 2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole makes it unique compared to other similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(chloromethyl)-1-(difluoromethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2/c6-3-4-9-1-2-10(4)5(7)8/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMZTWCHOPICRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CCl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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